

Application Notes and Protocols for Crystallization of 4-Hydroxybenzenesulfonamide Complexes

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Compound of Interest

Compound Name: 4-Hydroxybenzenesulfonamide

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental setup for the crystallization of **4-Hydroxybenzenesulfonamide** and its complexes. The protocols outlined below cover methods for single crystal growth and co-crystallization, essential techniques in drug development for enhancing physicochemical properties such as solubility and stability.^[1]

Physicochemical Properties of 4-Hydroxybenzenesulfonamide

A thorough understanding of the physicochemical properties of **4-Hydroxybenzenesulfonamide** is crucial for designing crystallization experiments.

Property	Value	Reference
Molecular Formula	C ₆ H ₇ NO ₃ S	[2]
Molecular Weight	173.19 g/mol	[2]
CAS Number	1576-43-8	[2]
Appearance	White crystalline solid or powder	
Melting Point	178 °C	[3]
Hydrogen Bond Donor Count	2	[2]
Hydrogen Bond Acceptor Count	4	[2]

Solubility Profile

The choice of solvent is a critical parameter in crystallization. The following table summarizes the qualitative solubility of **4-Hydroxybenzenesulfonamide** and a structurally similar compound, 4-Hydroxybenzamide, in common solvents. It is highly recommended to perform small-scale solubility tests to determine the optimal solvent or solvent mixture for specific experimental conditions.[4]

Solvent	Qualitative Solubility of 4-Hydroxybenzenesulfonamide	Quantitative Solubility of 4-Hydroxybenzamide (structurally similar)	Reference
Water	Low/Sparingly Soluble	Low/Sparingly Soluble	[4]
Ethanol	Soluble	Soluble	[4]
Methanol	Soluble	Soluble	
Acetone	Soluble	Soluble	
Dimethyl Sulfoxide (DMSO)	Soluble	100 mg/mL (Room Temperature)	
Ethyl Acetate	Sparingly Soluble	Sparingly Soluble	
Dioxane-Water	Variable (Bell-shaped profile for some sulfonamides)	Not Determined	
Dimethylacetamide	Soluble (for many sulfonamides)	Not Determined	

Co-crystal Screening and Characterization

Co-crystallization can significantly alter the physicochemical properties of an active pharmaceutical ingredient (API).[6] The selection of a suitable co-former is a key step, often guided by the supramolecular synthon approach, where molecules with complementary functional groups for hydrogen bonding are chosen.[1]

Table 3: Potential Co-formers for **4-Hydroxybenzenesulfonamide** and Expected Properties

Co-former Class	Example Co-formers	Potential Supramolecular Synthon	Expected Impact on Properties	Reference
Carboxylic Acids	Benzoic Acid, Salicylic Acid, 4-Hydroxybenzoic Acid	Sulfonamide-Carboxylic Acid	Enhanced solubility and dissolution rate	[7]
Amides	Nicotinamide, Isonicotinamide	Sulfonamide-Amide	Improved stability and altered morphology	[8]
Phenols	Resorcinol, Catechol	Hydroxyl-Hydroxyl, Hydroxyl-Sulfonamide	Modified crystal packing and melting point	

Table 4: Characterization Data of Representative Sulfonamide Co-crystals (Illustrative Examples)

Since specific quantitative data for **4-Hydroxybenzenesulfonamide** co-crystals is limited in publicly available literature, the following table provides data for other sulfonamide co-crystals to illustrate the expected characterization results.

API	Co-former	Stoichiometric Ratio (API:Co-former)	Melting Point (°C)	Reference
Cilostazol	4-Hydroxybenzoic Acid	1:1	161.7	[9]
Cilostazol	2,4-Dihydroxybenzoic Acid	1:1	152.9	[9]
Carbamazepine	4-Aminobenzoic Acid	1:1	148	[10]
Carbamazepine	4-Aminobenzoic Acid	2:1	157	[10]
Sulfamethazine	3-(4-hydroxyphenyl)propanoic acid	2:2	Not Specified	[7]

Experimental Protocols

The following protocols provide detailed methodologies for the crystallization of **4-Hydroxybenzenesulfonamide** and its complexes.

Protocol 1: Single-Solvent Recrystallization

This method is suitable for the purification of **4-Hydroxybenzenesulfonamide**.

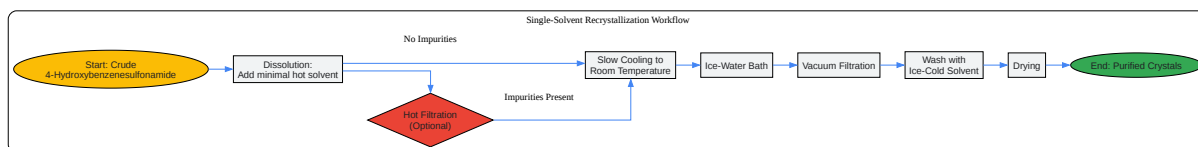
Materials:

- Crude **4-Hydroxybenzenesulfonamide**
- Selected solvent (e.g., ethanol, methanol)
- Erlenmeyer flask
- Hot plate

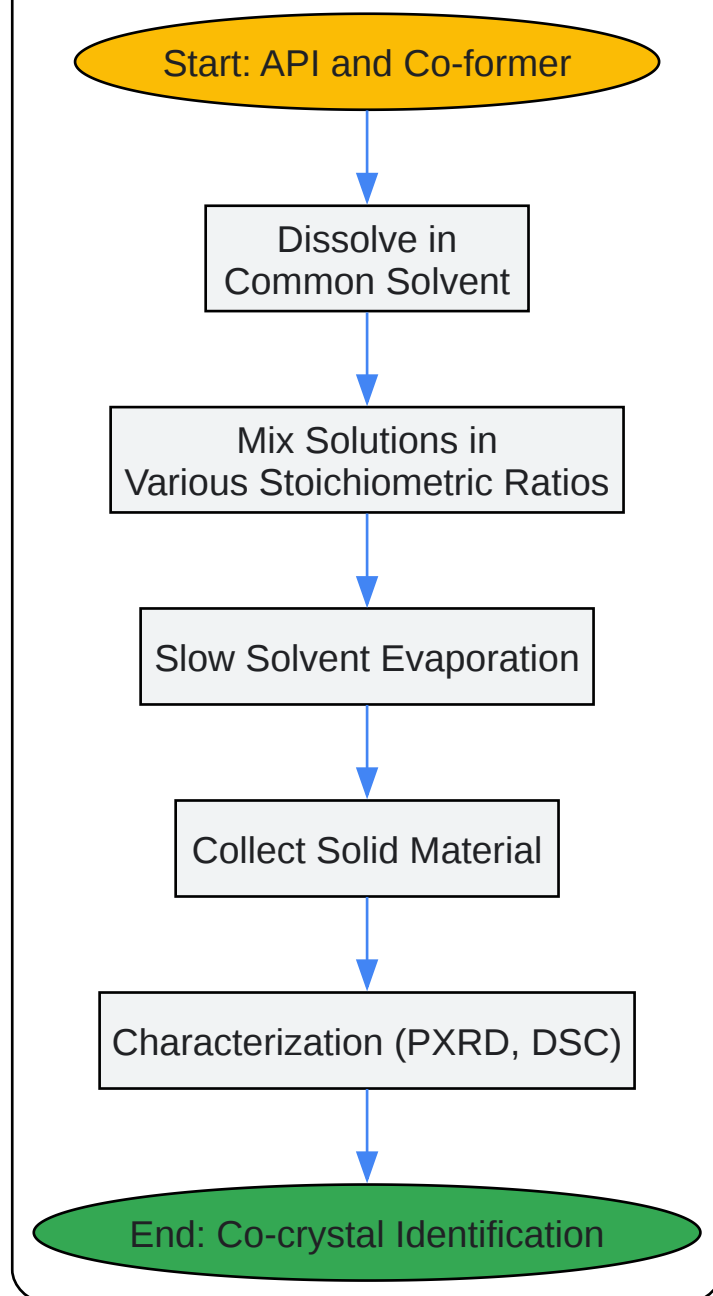
- Büchner funnel and filter flask
- Filter paper

Procedure:

- **Dissolution:** Place the crude **4-Hydroxybenzenesulfonamide** in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.
- **Hot Filtration (Optional):** If insoluble impurities are present, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask.
- **Crystallization:** Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To promote the formation of larger crystals, the cooling process can be slowed down by placing the flask in an insulated container.
- **Crystal Growth:** Once the solution has reached room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.
- **Isolation:** Collect the crystals by vacuum filtration using a Büchner funnel.
- **Washing:** Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
- **Drying:** Dry the crystals in a desiccator or a vacuum oven at a suitable temperature.



Solvent Evaporation for Co-crystal Screening



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